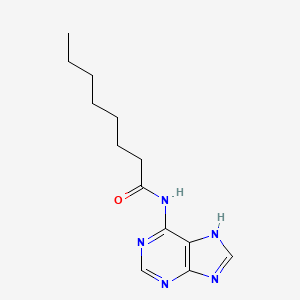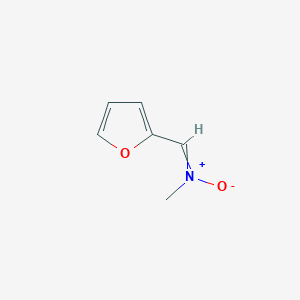
(Furan-2-yl)-N-methylmethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-(2-furanylmethylene)-, N-oxide is a chemical compound with the molecular formula C6H7NO2 It is known for its unique structure, which includes a furan ring attached to a methanamine group through a methylene bridge, with an additional N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(2-furanylmethylene)-, N-oxide typically involves the reaction of furfural with methanamine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or other mild oxidizing agents are often used to introduce the N-oxide functional group.
Industrial Production Methods
In industrial settings, the production of Methanamine, N-(2-furanylmethylene)-, N-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The process typically includes:
Reactant Purity: High-purity reactants to minimize side reactions.
Catalysts: Metal catalysts such as palladium or platinum may be used.
Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-(2-furanylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Further oxidized products with additional oxygen-containing functional groups.
Reduction: Corresponding amine without the N-oxide group.
Substitution: Various substituted furanyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-(2-furanylmethylene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methanamine, N-(2-furanylmethylene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The overall mechanism may involve:
Redox Reactions: Modulation of oxidative stress and redox balance in cells.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methanamine, N-(2-furanylmethylene)-, N-oxide can be compared with other similar compounds such as:
N-(2-furylmethylene)aniline: Similar structure but lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
5-(2-Furanylmethylene)hexahydropyrimidine-2,4,6-trione: Contains a furan ring and a methylene bridge but has a different core structure, leading to distinct properties and applications.
The uniqueness of Methanamine, N-(2-furanylmethylene)-, N-oxide lies in its combination of the furan ring and N-oxide group, which imparts unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
41106-11-0 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C6H7NO2/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3 |
InChI-Schlüssel |
NJLFJRKNRYFXPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CC1=CC=CO1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
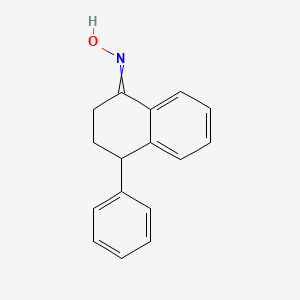
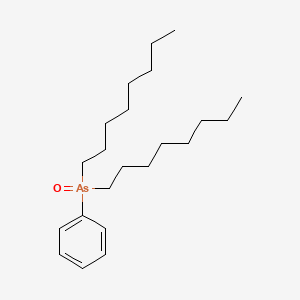
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
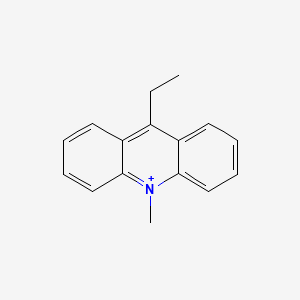

![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)

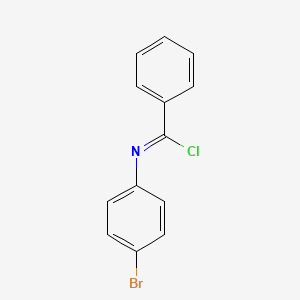
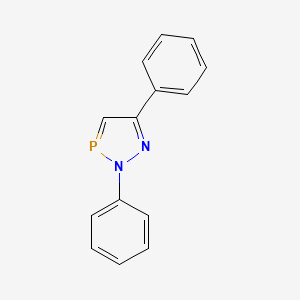
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
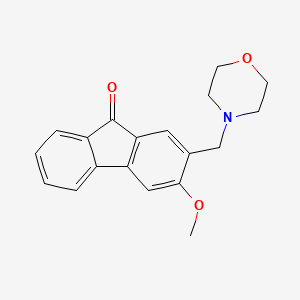
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
